molecular formula C14H17ClN2O4 B14789962 tert-butyl N-(9-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate

tert-butyl N-(9-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate

Cat. No.: B14789962
M. Wt: 312.75 g/mol
InChI Key: UZXUCORVLXWUSY-UHFFFAOYSA-N
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Description

tert-butyl N-(9-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate: is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a tert-butyl carbamate group and a chloro-substituted benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(9-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials

    Formation of Benzoxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-substituted aniline and a carbonyl compound under acidic or basic conditions.

    Introduction of Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Carbamate Formation: The final step involves the reaction of the benzoxazepine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(9-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazepine derivatives.

Scientific Research Applications

tert-butyl N-(9-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(9-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(9-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate: can be compared with other benzoxazepine derivatives and carbamate compounds.

    tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.

    Benzoxazepine derivatives: A class of compounds with diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its chloro-substituted benzoxazepine ring and tert-butyl carbamate group make it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

tert-butyl N-(9-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate

InChI

InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-8(15)5-4-6-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

UZXUCORVLXWUSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=CC=C2Cl)NC1=O

Origin of Product

United States

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